molecular formula C6H6N4S B14349163 N-methyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine CAS No. 91184-45-1

N-methyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine

Cat. No.: B14349163
CAS No.: 91184-45-1
M. Wt: 166.21 g/mol
InChI Key: STFGZAITFFZDBU-UHFFFAOYSA-N
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Description

N-methyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-2-(methyl-sulfanyl)thiazole-5-carboxamides with benzaldehydes in the presence of iodine as a catalyst. This reaction is carried out in dimethyl sulfoxide (DMSO) at elevated temperatures (around 120°C), leading to the formation of the desired thiazolopyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-methyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups into the molecule .

Scientific Research Applications

N-methyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-methyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit topoisomerase I, an enzyme involved in DNA replication. This inhibition leads to the stabilization of the topoisomerase I-DNA complex, resulting in DNA damage and the inhibition of cancer cell proliferation . Additionally, the compound can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine is unique due to its specific substitution pattern and the presence of the N-methyl group, which can influence its biological activity and pharmacokinetic properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

91184-45-1

Molecular Formula

C6H6N4S

Molecular Weight

166.21 g/mol

IUPAC Name

N-methyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine

InChI

InChI=1S/C6H6N4S/c1-7-5-4-6(9-2-8-5)11-3-10-4/h2-3H,1H3,(H,7,8,9)

InChI Key

STFGZAITFFZDBU-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C(=NC=N1)SC=N2

Origin of Product

United States

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